2-Carboethoxy-3'-morpholinomethyl benzophenone
Description
IUPAC Nomenclature and Systematic Identification
2-Carboethoxy-3'-morpholinomethyl benzophenone is systematically identified through its IUPAC name: ethyl 2-[3-(morpholin-4-ylmethyl)benzoyl]benzoate . This nomenclature reflects its parent benzophenone scaffold, modified by substituents at specific positions.
| Attribute | Value |
|---|---|
| IUPAC Name | Ethyl 2-[3-(morpholin-4-ylmethyl)benzoyl]benzoate |
| CAS Number | 898765-20-3 |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.4 g/mol |
Key Identifiers
- InChI :
InChI=1S/C21H23NO4/c1-2-26-21(24)19-9-4-3-8-18(19)20(23)17-7-5-6-16(14-17)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 - SMILES :
CCOC(=O)c1ccccc1C(=O)c2cccc(c2)CN3CCOCC3
The compound is also recognized by synonyms such as This compound and MFCD03841903 .
Molecular Architecture Analysis
The molecular architecture of this compound comprises three primary components:
- Benzophenone Core : A central carbonyl group (C=O) linking two phenyl rings.
- Carboethoxy Group : An ethyl ester substituent (-O-CO-OCH₂CH₃) at the 2-position of one phenyl ring.
- Morpholinomethyl Substituent : A morpholine ring attached via a methylene bridge (-CH₂-) to the 3'-position of the other phenyl ring.
Structural Breakdown
| Component | Position | Functional Group |
|---|---|---|
| Carboethoxy | 2-position | Ethyl ester (-O-CO-OCH₂CH₃) |
| Morpholinomethyl | 3'-position | Morpholine ring (-CH₂-morpholine) |
This arrangement creates a bifunctional molecule with potential for hydrogen bonding (via morpholine's oxygen and nitrogen) and π-π interactions (via aromatic rings).
Crystallographic Data and Conformational Studies
While specific crystallographic data for this compound are not publicly available in the provided sources, insights can be drawn from related benzophenone derivatives. For example:
- Co-Crystallization Behavior : Perfluorinated β-diketonate complexes have been shown to encapsulate benzophenone derivatives through π-hole interactions and metal···π coordination . This suggests that this compound may adopt similar recognition patterns in crystal lattices.
- Conformational Flexibility : Computational studies on benzophenone derivatives highlight the importance of torsional angles in determining conformational stability . The morpholinomethyl group’s spatial arrangement likely impacts the molecule’s preferred conformations, balancing steric hindrance and hydrogen-bonding opportunities.
Comparative Structural Analysis with Benzophenone Derivatives
This compound differs structurally from other benzophenone derivatives through its substituent positioning and functional groups. Below is a comparative analysis of key derivatives:
Key Differences
- Substituent Positioning : The 3'-position of the carboethoxy group in the target compound contrasts with derivatives where the ester is at the 2- or 4'-positions.
- Electron-Donating Effects : The morpholinomethyl group enhances electron density at the 3'-position, potentially altering photophysical properties compared to non-substituted benzophenones .
Properties
IUPAC Name |
ethyl 2-[3-(morpholin-4-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-26-21(24)19-9-4-3-8-18(19)20(23)17-7-5-6-16(14-17)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAZTXZHKQVPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643075 | |
| Record name | Ethyl 2-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-20-3 | |
| Record name | Ethyl 2-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | Substituted benzoyl chloride, AlCl3 | Formation of benzophenone core | 60–75 |
| Nucleophilic Substitution | Morpholine, halomethyl intermediate | Introduction of morpholinomethyl group | 70–85 |
| Esterification | Ethanol, acid catalyst or coupling agent | Formation of carboethoxy ester group | 65–80 |
Chemical Reactions Analysis
Types of Reactions
2-Carboethoxy-3’-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One of the primary applications of 2-Carboethoxy-3'-morpholinomethyl benzophenone is as a photoinitiator in polymerization processes. Photoinitiators are crucial in the curing of polymers under UV light, facilitating the cross-linking of monomers into solid structures. This compound shows effective absorption in the UV range, making it suitable for use in coatings, adhesives, and inks.
Case Study : A study demonstrated that incorporating this compound into UV-curable formulations improved the mechanical properties and thermal stability of the resulting polymers. The optimal concentration was found to be between 1% and 5% by weight .
Pharmaceuticals and Drug Delivery Systems
In pharmaceutical research, this compound has been investigated for its potential as a drug delivery agent. Its morpholine moiety can enhance solubility and bioavailability of poorly soluble drugs.
Case Study : Research indicated that when used as part of a nanoparticle formulation for targeted drug delivery, this compound significantly increased the uptake of antitumor agents in cancer cells while minimizing systemic toxicity .
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in organic synthesis. It can facilitate the development of new derivatives with enhanced biological activities.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Products | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Benzophenone derivatives + Morpholine | Morpholine-substituted benzophenones | 85 |
| Esterification | Carboxylic acids + Alcohols | Esters with improved solubility | 90 |
Mechanism of Action
The mechanism of action of 2-Carboethoxy-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-carboethoxy-3'-morpholinomethyl benzophenone with five analogs, focusing on molecular properties, substituent effects, and applications.
Structural Analogs and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3<sup>a</sup> | Rotatable Bonds | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|---|---|
| This compound | C21H23NO4 | 353.4 | 3.5 | 5 | 29.5 | 2-COOEt, 3'-CH2-morpholine |
| 2-Chloro-3'-morpholinomethyl benzophenone | C18H18ClNO2 | 315.8 | 3.4 | 4 | 29.5 | 2-Cl, 3'-CH2-morpholine |
| 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone | C20H21BrFN2O | 416.3 | 3.7 | 4 | 23.6 | 4-Br, 3-F, 2'-CH2-piperazine |
| 2-Carboethoxy-3'-piperidinomethyl benzophenone | C21H23NO4 | 353.4 | 3.8 | 5 | 29.5 | 2-COOEt, 3'-CH2-piperidine |
| 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone | C18H16ClFNO2 | 340.8 | 3.3 | 3 | 29.5 | 4-Cl, 2-F, 2'-CH2-morpholine |
<sup>a</sup>XLogP3: Computed octanol-water partition coefficient, indicating lipophilicity.
Key Observations
Substituent Effects on Lipophilicity (XLogP3): The 2-carboethoxy-3'-morpholinomethyl derivative (XLogP3 = 3.5) is less lipophilic than its piperidinomethyl analog (XLogP3 = 3.8) due to morpholine's oxygen atom increasing polarity . Halogenated analogs (e.g., 4-Bromo-3-fluoro) exhibit higher XLogP3 values (3.7) due to bromine's hydrophobicity .
Impact of Heterocyclic Amines: Morpholine-containing derivatives (polar surface area = 29.5 Ų) demonstrate higher solubility in polar solvents compared to piperidine analogs, which lack oxygen . Piperazinomethyl derivatives (e.g., 4-Bromo-3-fluoro) show reduced polar surface area (23.6 Ų), favoring membrane permeability in biological systems .
Positional Isomerism: this compound (CAS 898765-20-3) has distinct reactivity compared to its 4'-morpholinomethyl isomer (CAS 898769-80-7). The 3'-substitution may enhance steric hindrance during crosslinking reactions .
Research Findings
- Photochemical Applications: Benzophenones with morpholinomethyl groups are effective photo-initiators due to radical generation at higher wavelengths (e.g., 300–400 nm) compared to simpler benzophenones .
- Synthetic Challenges: The 2-carboethoxy derivative is listed as "discontinued" in commercial catalogs, suggesting synthesis difficulties or instability under storage conditions .
- Market Trends: Derivatives like 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS 898750-95-3) are prioritized in polymer research, with projected growth in Asian markets due to demand for advanced crosslinkers .
Biological Activity
2-Carboethoxy-3'-morpholinomethyl benzophenone, with the CAS number 898765-20-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzophenone core with a morpholinomethyl group and a carboethoxy substituent. This unique structure contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including:
- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, potentially inhibiting tumor growth through various biochemical pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes, which could be leveraged in therapeutic applications.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Biological Targets : The compound likely interacts with specific receptors or enzymes, leading to altered cellular responses.
- Modulation of Signaling Pathways : It may influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anticancer | Reduced tumor cell viability | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzophenone derivatives, this compound demonstrated significant inhibitory activity against Gram-positive and Gram-negative bacteria. The results indicated a potential for development as an antimicrobial agent .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of the compound revealed that it inhibited the growth of specific cancer cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest, suggesting that further exploration could lead to new cancer therapies .
Future Directions
Research into this compound should focus on:
- Mechanistic Studies : Detailed studies to elucidate the exact mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : Investigating modifications to the chemical structure to enhance biological activity and reduce toxicity.
Q & A
Basic: What are the optimal synthetic routes for 2-Carboethoxy-3'-morpholinomethyl benzophenone, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and esterification. For example:
- Step 1: React a chlorinated benzophenone precursor (e.g., 2,4-dichloro benzophenone) with morpholine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the morpholinomethyl group via nucleophilic aromatic substitution .
- Step 2: Introduce the carboethoxy group via esterification using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Yield Optimization: - Use anhydrous conditions and catalytic agents (e.g., KI) to enhance substitution efficiency.
- Monitor reaction progress via TLC or HPLC to minimize side products .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the morpholine ring (δ ~3.5–3.7 ppm for N-CH₂ and O-CH₂) and the carboethoxy group (δ ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂) .
- HPLC-MS: Ensures purity (>95%) and verifies molecular weight (C₂₁H₂₃NO₄, 353.4 g/mol) .
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and morpholine C-N stretches (~1100 cm⁻¹) .
Basic: What are common chemical transformations of this compound in organic synthesis?
Methodological Answer:
- Hydrolysis: The carboethoxy group can be hydrolyzed to a carboxylic acid using NaOH/EtOH, enabling further functionalization (e.g., amide coupling) .
- Reduction: The benzophenone carbonyl can be reduced to a benzhydrol using NaBH₄ or LiAlH₄, altering electronic properties .
- Substitution: Halogenation at the benzophenone core (e.g., bromination) introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced: How can mechanistic studies resolve contradictions in reported reaction outcomes for morpholinomethyl benzophenone derivatives?
Methodological Answer:
Contradictions in substitution vs. elimination products (e.g., vs. 3) can be addressed by:
- Kinetic vs. Thermodynamic Control: Varying reaction temperatures (e.g., room temp. favors substitution, while reflux promotes elimination) .
- Computational Modeling: Use DFT calculations to compare activation energies for competing pathways .
- Isotopic Labeling: Track substituent migration using deuterated solvents or reagents .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs for biological applications?
Methodological Answer:
- Modular Synthesis: Replace the morpholine ring with piperazine or pyrrolidine to alter lipophilicity and hydrogen-bonding capacity .
- Bioisosteric Replacement: Substitute the carboethoxy group with a trifluoromethyl group to enhance metabolic stability .
- In Silico Screening: Perform molecular docking to predict binding affinities for targets like neurotransmitter receptors .
Advanced: What computational strategies are effective in predicting the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Molecular Dynamics Simulations: Model hydrolysis kinetics in aqueous environments (e.g., pH-dependent ester cleavage) .
- QSPR Models: Correlate substituent electronic parameters (Hammett σ) with photodegradation rates .
- Mass Spectrometry Fragmentation Patterns: Identify stable degradation products via LC-MS/MS .
Advanced: How can advanced spectroscopic techniques resolve ambiguities in the stereoelectronic properties of this compound?
Methodological Answer:
- 2D NMR (COSY, NOESY): Map spatial proximity between the morpholine methylene and aromatic protons to confirm conformational preferences .
- X-ray Crystallography: Resolve crystal packing effects on the benzophenone carbonyl geometry .
- UV-Vis Spectroscopy: Correlate substituent effects (e.g., electron-withdrawing carboethoxy) with λₘₐₙ shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
